cudraxanthone M
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Overview
Description
Cudraxanthone M is a naturally occurring xanthone compound isolated from the roots of the plant Cudrania tricuspidata, which belongs to the Moraceae family. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cudraxanthone M typically involves the extraction of the compound from the roots of Cudrania tricuspidata. The process begins with the drying and grinding of the roots, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The roots of Cudrania tricuspidata are harvested, dried, and ground. The extraction is performed using large-scale solvent extraction equipment, and the compound is purified using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions: Cudraxanthone M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced xanthone derivatives.
Substitution: Formation of halogenated xanthone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive xanthones.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its anticancer properties, particularly against breast, colon, and lung cancers.
Industry: Potential use in the development of natural antioxidants for food preservation
Mechanism of Action
Cudraxanthone M exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
Cudraxanthone M is unique among xanthones due to its specific biological activities. Similar compounds include:
Cudraxanthone I: Known for its cytotoxic effects on cancer cells.
Neocyclomorusin: Exhibits strong antioxidant activity.
Cudraxanthone B: Known for its antiplatelet effects .
Each of these compounds shares some biological activities with this compound but also possesses unique properties that make them distinct.
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4,7,8-trihydroxy-2,3,3-trimethyl-9-(3-methylbut-2-enyl)-2H-furo[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C23H24O6/c1-10(2)6-7-12-19(25)14(24)8-13-20(26)17-15(29-22(12)13)9-16-18(21(17)27)23(4,5)11(3)28-16/h6,8-9,11,24-25,27H,7H2,1-5H3 |
InChI Key |
ZYJVDWWKUSJAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=CC(=C(C(=C4O3)CC=C(C)C)O)O)(C)C |
Origin of Product |
United States |
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